(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
Brand Name:
Vulcanchem
CAS No.:
221530-44-5
VCID:
VC0023304
InChI:
InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5-
SMILES:
C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Molecular Formula:
C13H11NO
Molecular Weight:
197.23 g/mol
(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile
CAS No.: 221530-44-5
Cat. No.: VC0023304
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221530-44-5 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | (2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile |
| Standard InChI | InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5- |
| Standard InChI Key | TUFWVKLKUFXARX-YHYXMXQVSA-N |
| Isomeric SMILES | C1C/C(=C/C#N)/C2=C1C=CC3=C2CCO3 |
| SMILES | C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
| Canonical SMILES | C1CC(=CC#N)C2=C1C=CC3=C2CCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator